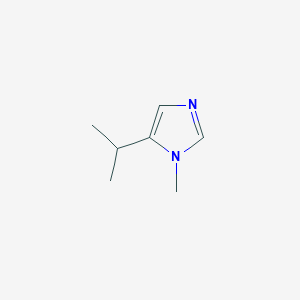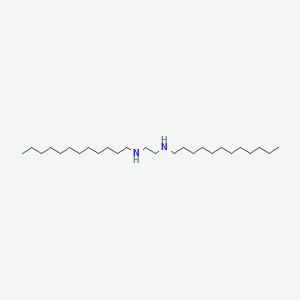
Methyl 3-iodo-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-2,2-dimethylpropanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of methyl 3-iodo-2,2-dimethylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophilic atom such as nitrogen or oxygen. This mechanism of action is important in the synthesis of other organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of methyl 3-iodo-2,2-dimethylpropanoate. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and prolonged exposure can cause respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-iodo-2,2-dimethylpropanoate in lab experiments is its versatility. It can be used in a wide range of reactions to synthesize various organic compounds. However, its toxicity and potential health hazards make it difficult to handle and require special precautions.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-iodo-2,2-dimethylpropanoate in scientific research. One area of interest is the development of new materials such as polymers and surfactants. Another area of interest is the synthesis of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, methyl 3-iodo-2,2-dimethylpropanoate is a versatile compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science.
Synthesemethoden
The synthesis of methyl 3-iodo-2,2-dimethylpropanoate can be achieved through various methods. One of the most common methods is the reaction of 3-iodo-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields methyl 3-iodo-2,2-dimethylpropanoate and water.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-2,2-dimethylpropanoate is widely used in scientific research as a starting material for the synthesis of other organic compounds. It is commonly used in the synthesis of drugs, agrochemicals, and other biologically active compounds. This compound is also used in the development of new materials such as polymers and surfactants.
Eigenschaften
CAS-Nummer |
150349-54-5 |
|---|---|
Produktname |
Methyl 3-iodo-2,2-dimethylpropanoate |
Molekularformel |
C6H11IO2 |
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
methyl 3-iodo-2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |
InChI-Schlüssel |
CMXCNXJZKXRQNL-UHFFFAOYSA-N |
SMILES |
CC(C)(CI)C(=O)OC |
Kanonische SMILES |
CC(C)(CI)C(=O)OC |
Synonyme |
methyl-2-(iodomethyl)-2-methylpropionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)












![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)